An In-depth Technical Guide to 4,4-Diethoxy-N-methylbutan-1-amine
An In-depth Technical Guide to 4,4-Diethoxy-N-methylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxy-N-methylbutan-1-amine, with CAS number 114094-45-0, is a chemical compound of interest primarily within the pharmaceutical industry. Its significance stems from its identification as a process-related impurity in the synthesis of Rizatriptan, an anti-migraine medication.[1] As such, understanding its chemical properties, synthesis, and potential biological implications is crucial for quality control and regulatory compliance in drug manufacturing. This guide provides a comprehensive overview of the available technical information on 4,4-Diethoxy-N-methylbutan-1-amine.
Core Chemical Properties
A summary of the key chemical and physical properties of 4,4-Diethoxy-N-methylbutan-1-amine is presented in the table below. This data is essential for its handling, characterization, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | 4,4-diethoxy-N-methylbutan-1-amine | [2] |
| CAS Number | 114094-45-0 | [3] |
| Molecular Formula | C₉H₂₁NO₂ | [3] |
| Molecular Weight | 175.27 g/mol | [2][3] |
| Canonical SMILES | CCOC(CCCNC)OCC | [2] |
| InChIKey | PUDDNHSIGUYGOH-UHFFFAOYSA-N | [2] |
| Appearance | Colourless Oil | [4] |
| Purity | Typically ≥96% | [3] |
| Topological Polar Surface Area (TPSA) | 30.5 Ų | [2] |
| logP (octanol-water partition coefficient) | 1.3851 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 8 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.
Caption: Proposed synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for N-alkylation of amines and should be optimized for safety and efficiency in a laboratory setting.
Materials:
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4-Chlorobutyraldehyde diethyl acetal
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Methylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., ethanol, tetrahydrofuran)
-
A base (e.g., potassium carbonate, triethylamine) to neutralize the HCl formed.
-
Anhydrous sodium sulfate
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Diethyl ether or other suitable extraction solvent
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorobutyraldehyde diethyl acetal in the chosen solvent.
-
Addition of Methylamine: Add the base to the solution. Slowly add the methylamine solution via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in water and extracted several times with an organic solvent like diethyl ether.
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield pure 4,4-Diethoxy-N-methylbutan-1-amine.[5]
Analytical Characterization
Commercial suppliers of 4,4-Diethoxy-N-methylbutan-1-amine indicate the availability of analytical data such as NMR, HPLC, and LC-MS for product characterization.[6][7] Researchers should obtain and interpret this data to confirm the identity and purity of the compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing specific biological activities, signaling pathways, or toxicological profiles for 4,4-Diethoxy-N-methylbutan-1-amine. Its primary relevance is as a process impurity in the manufacturing of Rizatriptan.[1] The focus of regulatory bodies and pharmaceutical manufacturers would therefore be on limiting its presence in the final drug product to within acceptable, safe levels.
The following diagram illustrates the logical relationship of this compound as a process impurity.
Caption: Relationship as a Rizatriptan process impurity.
Safety and Handling
4,4-Diethoxy-N-methylbutan-1-amine is classified as a hazardous substance. The following GHS hazard statements are associated with this compound:
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H302: Harmful if swallowed.[2]
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H314: Causes severe skin burns and eye damage.[2]
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H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4-Diethoxy-N-methylbutan-1-amine is a compound of niche interest, primarily for those involved in the synthesis and quality control of the drug Rizatriptan. While its fundamental chemical properties are documented, there is a significant lack of information regarding its specific biological effects. Future research could focus on the toxicological assessment of this and other Rizatriptan impurities to better understand their potential impact on patient safety. The provided synthetic protocol offers a starting point for laboratory-scale preparation of this compound for analytical and research purposes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4,4-Diethoxy-N-methylbutan-1-amine | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. anaxlab.com [anaxlab.com]
- 5. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
- 6. 114094-45-0|4,4-Diethoxy-N-methylbutan-1-amine|BLD Pharm [bldpharm.com]
- 7. 114094-45-0 | 4,4-Diethoxy-N-methylbutan-1-amine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
